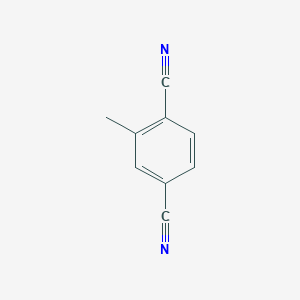

2-Methylterephthalonitrile

Beschreibung

The exact mass of the compound Methylterephthalonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methylbenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXAVMZSVIODSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439515 | |

| Record name | 2-methylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55984-93-5 | |

| Record name | 2-methylterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylyterephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylterephthalonitrile CAS number and properties

CAS Number: 55984-93-5

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylterephthalonitrile, a niche chemical compound with potential applications in pharmaceutical and materials science. This document collates available physicochemical data, safety information, and contextual insights into its relevance in scientific research. Due to the limited publicly available information on this specific molecule, this guide also draws upon data from structurally related compounds to provide a broader understanding of its potential characteristics and applications.

Physicochemical Properties

Quantitative data for this compound is sparse in the scientific literature. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 55984-93-5 | [1][2] |

| Molecular Formula | C₉H₆N₂ | [2] |

| Molecular Weight | 142.16 g/mol | [2] |

| Appearance | Off-white powder/solid | [3] |

| Melting Point | 149-151 °C |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals. However, based on general organic chemistry principles for the synthesis of benzonitrile derivatives, a plausible synthetic route could involve the Sandmeyer reaction of 2-methyl-4-aminobenzonitrile or the cyanation of a corresponding aryl halide.

The following diagram illustrates a hypothetical workflow for the synthesis and purification of a substituted benzonitrile, which could be adapted for this compound.

Caption: Hypothetical workflow for synthesis and purification.

Experimental Protocols

Due to the lack of specific published methods for this compound, researchers should refer to general protocols for related reactions. For instance, the synthesis of substituted benzonitriles often involves the Rosenmund-von Braun reaction or Sandmeyer reaction. Purification would typically be achieved through recrystallization or column chromatography.

General Column Chromatography Protocol: A general protocol for purification would involve dissolving the crude product in a minimal amount of a suitable solvent and adsorbing it onto silica gel. The silica would then be loaded onto a column packed with silica gel in a non-polar solvent (e.g., hexane). The product would be eluted using a gradient of a more polar solvent (e.g., ethyl acetate). Fractions would be collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure. The ¹H NMR spectrum is expected to show a singlet for the methyl group and aromatic protons with splitting patterns corresponding to their substitution on the benzene ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would be a suitable starting point for method development.[4][5][6][7][8]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Applications in Drug Development and Biological Activity

There is no direct evidence in the scientific literature for the application of this compound in drug development. However, the terephthalonitrile core is a structural motif found in molecules with interesting biological activities. For instance, substituted terephthalonitriles have been investigated for their potential in bioimaging due to their fluorescent properties.[9][10] Furthermore, the nitrile group is a common functional group in pharmaceuticals and can act as a hydrogen bond acceptor or be metabolized to other functional groups.

The broader family of phthalonitrile derivatives has been explored for various biological applications, including as photosensitizers in photodynamic therapy and as precursors to phthalocyanines with diverse therapeutic and diagnostic uses.[11] Research on heterocyclic compounds derived from terephthalic acid has also shown a range of biological activities.[12][13]

Due to the absence of specific studies on this compound, its biological targets, mechanism of action, and any involvement in signaling pathways remain unknown. Researchers interested in this compound would need to conduct initial biological screenings to explore its potential therapeutic applications.

The following diagram illustrates a general workflow for early-stage drug discovery, which would be applicable to a novel compound like this compound.

Caption: General workflow for early-stage drug discovery.

Safety and Handling

This compound is classified as a combustible solid and is known to cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses with side shields or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

-

Use in a well-ventilated area or under a chemical fume hood. In case of dust formation, a dust mask is recommended.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a summary of the currently available information on this compound. It is important to note the significant gaps in the literature regarding its physical properties, specific experimental protocols, and biological activity. This presents an opportunity for further research to fully characterize this compound and explore its potential applications.

References

- 1. 55984-93-5|this compound|BLD Pharm [bldpharm.com]

- 2. Methylterephthalonitrile - Amerigo Scientific [amerigoscientific.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. Conversion of amino-terephthalonitriles to multi-substituted single benzene fluorophores with utility in bioimaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New phthalonitrile/metal phthalocyanine–gold nanoparticle conjugates for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. sanad.iau.ir [sanad.iau.ir]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylterephthalonitrile, also known as 2,5-dicyanotoluene. This document details a feasible synthetic pathway, experimental protocols, and in-depth characterization data to support researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is an aromatic dinitrile compound with a methyl substituent on the benzene ring. Its structure, featuring two cyano groups in a para-relationship, makes it a valuable precursor and building block in the synthesis of various organic molecules, including potential pharmaceutical intermediates and functional materials. The presence of the nitrile groups allows for a wide range of chemical transformations, making this compound a versatile tool in synthetic organic chemistry.

Key Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂ | - |

| Molecular Weight | 142.16 g/mol | [1] |

| Melting Point | 149-151 °C | [1] |

| CAS Number | 55984-93-5 | [1] |

Synthesis of this compound

A plausible and effective laboratory-scale synthesis of this compound involves a double Sandmeyer reaction starting from 2,5-diaminotoluene (also known as 2-methyl-1,4-phenylenediamine). This two-step process first involves the diazotization of both amino groups, followed by cyanation using a copper(I) cyanide catalyst.[2][3]

Signaling Pathway of the Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocol: Double Sandmeyer Reaction

This protocol is a generalized procedure based on the principles of the Sandmeyer reaction and should be adapted and optimized for specific laboratory conditions.[2][3][4]

Materials:

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Diazotization of 2,5-Diaminotoluene

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar amount of 2,5-diaminotoluene in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature after the addition is complete to ensure the complete formation of the bis(diazonium) salt.

Step 2: Cyanation

-

In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.

-

Slowly and carefully add the cold bis(diazonium) salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for about an hour to ensure the completion of the reaction.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until it is slightly basic.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of toluene and heptane) to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods and physical property measurements.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~7.6-7.9 | Multiplet | 3H | Aromatic protons |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent used and may appear as a complex multiplet.

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -CH₃ |

| ~115-118 | -C≡N |

| ~130-140 | Aromatic carbons |

Note: Quaternary carbons, including the nitrile carbons and the aromatic carbons attached to the methyl and nitrile groups, may show weaker signals.[7]

Table 3: FT-IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~2220-2240 | Strong, Sharp | C≡N stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data (Expected)

| m/z | Interpretation |

| 142 | [M]⁺ (Molecular ion) |

| 115 | [M - HCN]⁺ |

| 101 | [M - CH₃ - CN]⁺ |

Note: The fragmentation pattern will show the loss of neutral fragments such as HCN and radicals like CH₃ from the molecular ion.[8][9]

Conclusion

This technical guide outlines a practical synthetic route for this compound via a double Sandmeyer reaction and provides a comprehensive overview of the expected characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers engaged in the synthesis and application of this versatile dinitrile compound. Proper optimization of the reaction conditions and thorough characterization are crucial for obtaining a high-purity product suitable for further applications in drug development and materials science.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243) [hmdb.ca]

- 2. chembk.com [chembk.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of 2-Methylterephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylterephthalonitrile, a key intermediate in various chemical syntheses. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This information is critical for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H |

| ~7.70 | dd | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~2.60 | s | 3H | -CH ₃ |

Predicted for a solution in CDCl₃ at 400 MHz. d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~142.0 | Ar-C -CH₃ |

| ~134.5 | Ar-C H |

| ~133.0 | Ar-C H |

| ~132.5 | Ar-C H |

| ~118.0 | Ar-C -CN |

| ~117.5 | Ar-C -CN |

| ~116.5 | -C N |

| ~116.0 | -C N |

| ~20.0 | -C H₃ |

Predicted for a solution in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2970-2850 | Medium | Aliphatic C-H Stretch |

| 2230-2210 | Strong, Sharp | C≡N (Nitrile) Stretch[1] |

| 1600-1450 | Medium-Weak | Aromatic C=C Ring Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 142 | High | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M-H]⁺ |

| 115 | High | [M-HCN]⁺ |

| 89 | Medium | [M-2HCN]⁺ or [C₇H₅]⁺ |

M represents the molecular weight of this compound (142.16 g/mol ).

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-10 mg of this compound.[2]

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[2]

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

The relaxation delay should be set to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Use proton decoupling to simplify the spectrum.

-

Set the spectral width to approximately 220 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Thin Film Method):

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.[4][5]

-

Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop or two of the solution to the center of the salt plate.[4][5]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[4][5] The film should be translucent.

-

-

Instrumental Parameters (FT-IR Spectrometer):

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Ionization:

-

Fragmentation:

-

Mass Analysis:

-

Accelerate the positively charged ions (both the molecular ion and fragment ions) into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

-

The peak with the highest m/z is typically the molecular ion peak, which provides the molecular weight of the compound. The fragmentation pattern provides structural information.[10]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Solubility and Stability of 2-Methylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methylterephthalonitrile. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines the predicted physicochemical properties, expected solubility and stability profiles, and detailed experimental protocols for their determination. The provided data tables are illustrative examples of how results should be presented.

Introduction

This compound is an aromatic dinitrile compound with potential applications in the synthesis of various organic materials, including polymers and pharmaceutical intermediates. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug development where these parameters influence formulation, storage, and biological activity. This guide serves as a foundational resource for scientists and researchers, offering both theoretical predictions and practical methodologies for the comprehensive characterization of this compound.

A product safety sheet indicates that this compound is a solid with a melting point between 149-151 °C.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its formulation and bioavailability. The following sections detail the predicted solubility of this compound and the experimental protocol for its determination.

Predicted Solubility

Based on its chemical structure—an aromatic ring with two nitrile groups and one methyl group—this compound is expected to be a non-polar to weakly polar molecule. Consequently, it is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents. The presence of the nitrile groups may allow for some interaction with polar solvents.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile of this compound in various solvents at ambient temperature. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water | Aqueous | < 0.1 |

| Phosphate Buffer (pH 7.4) | Aqueous | < 0.1 |

| 0.1 N HCl | Aqueous (Acidic) | < 0.1 |

| 0.1 N NaOH | Aqueous (Basic) | < 0.1 (potential for slow hydrolysis) |

| Ethanol | Polar Protic | 1 - 10 |

| Methanol | Polar Protic | 1 - 10 |

| Acetone | Polar Aprotic | 10 - 50 |

| Dichloromethane | Non-polar | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| Concentrated Sulfuric Acid | Strong Acid | Soluble (with potential for reaction) |

Experimental Protocol for Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, buffers, organic solvents)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL.

Caption: Workflow for determining the solubility of this compound.

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.

Predicted Stability and Degradation Pathways

Nitriles are known to undergo hydrolysis to carboxylic acids under both acidic and basic conditions.[2][3][4][5][6][7][8] This is the most likely degradation pathway for this compound under hydrolytic stress. The reaction proceeds through an amide intermediate.[2][5][6][8] Aromatic nitriles can also be susceptible to oxidative and photolytic degradation, although specific pathways for this compound are not documented. Thermal degradation at elevated temperatures is also a possibility.

Caption: Predicted hydrolytic degradation of this compound.

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound. Note: This data is for illustrative purposes only and must be confirmed by experimental analysis.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradation Product(s) |

| Hydrolysis | |||||

| Acidic | 0.1 N HCl | 24 h | 60 °C | 15% | 2-Methylterephthalic Acid |

| Basic | 0.1 N NaOH | 24 h | 60 °C | 20% | 2-Methylterephthalic Acid |

| Neutral | Water | 24 h | 60 °C | < 1% | Not Applicable |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 5% | Oxidized derivatives |

| Photolytic | UV/Vis light | 7 days | Room Temp | 2% | Photodegradants |

| Thermal | Dry Heat | 48 h | 100 °C | < 1% | Not Applicable |

Experimental Protocol for Forced Degradation Studies

This protocol describes a general approach for conducting forced degradation studies on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Organic solvents for sample preparation

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Hydrolytic Degradation:

-

Acidic: Add the stock solution to 0.1 N HCl and heat (e.g., at 60°C).

-

Basic: Add the stock solution to 0.1 N NaOH and heat.

-

Neutral: Add the stock solution to water and heat.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

-

-

Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature. At specified time points, withdraw samples and dilute for HPLC analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[9] A dark control sample should be stored under the same conditions but protected from light. Analyze the samples at a specified time point.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) in an oven. At a specified time point, dissolve the sample in a suitable solvent and analyze by HPLC.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity should be assessed using a PDA detector or MS.

References

- 1. Methylterephthalonitrile 98 55984-93-5 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ema.europa.eu [ema.europa.eu]

2-Methylterephthalonitrile molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Methylterephthalonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound, also known as 2-methyl-1,4-dicyanobenzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted with two nitrile (-C≡N) groups at positions 1 and 4, and a methyl (-CH₃) group at position 2.

Molecular Formula: C₉H₆N₂

Molecular Weight: 142.16 g/mol

CAS Number: 55984-93-5

SMILES Code: CC1=C(C=C(C=C1)C#N)C#N

The presence of the nitrile groups and the aromatic ring makes this compound a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 149-151 °C | [No specific citation found for this exact value] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents. | [General knowledge for similar compounds] |

Synthesis of this compound

The primary industrial method for the synthesis of phthalonitriles is the vapor-phase ammoxidation of the corresponding xylenes.[1][2][3][4][5] In the case of this compound, the starting material would be 2-methyl-p-xylene.

Experimental Protocol: Vapor-Phase Ammoxidation of 2-Methyl-p-xylene

This protocol is a representative procedure based on the ammoxidation of similar xylene derivatives.[1][2][4][5]

Objective: To synthesize this compound via the catalytic ammoxidation of 2-methyl-p-xylene.

Reactants:

-

2-Methyl-p-xylene

-

Ammonia (NH₃)

-

Oxygen (O₂) (typically from air)

Catalyst: A mixed metal oxide catalyst, often based on vanadium and other promoters (e.g., chromium, antimony, bismuth) supported on a carrier like silica or alumina.[1][2]

Apparatus: A fixed-bed or fluidized-bed reactor suitable for high-temperature gas-phase reactions.

Procedure:

-

Catalyst Preparation: Prepare the mixed metal oxide catalyst by impregnation or co-precipitation methods, followed by calcination at high temperatures.

-

Reaction Setup: Pack the catalyst into the reactor. Heat the reactor to the desired reaction temperature, typically in the range of 400-500 °C.[1][5]

-

Reactant Feed: Introduce a gaseous feed mixture of 2-methyl-p-xylene, ammonia, and air into the reactor over the catalyst bed. The molar ratios of the reactants are a critical parameter and need to be optimized. Typical ratios of ammonia to xylene can be high (e.g., 10:1 to 30:1), and oxygen to xylene ratios are also in excess.[1][5]

-

Reaction: The ammoxidation reaction proceeds in the vapor phase over the catalyst. The methyl groups of the 2-methyl-p-xylene are converted to nitrile groups.

-

Product Collection: The reactor effluent, containing this compound, unreacted starting materials, byproducts (such as the corresponding mononitrile and carbon oxides), and water, is cooled to condense the solid products.[5]

-

Purification: The crude product is then purified, typically by recrystallization or sublimation, to obtain pure this compound.

Safety Precautions: This reaction involves flammable and toxic materials at high temperatures and should be conducted in a well-ventilated area with appropriate safety measures.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via vapor-phase ammoxidation.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals in the aromatic region for the benzene ring protons and in the aliphatic region for the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | m | 3H | Aromatic protons |

| ~ 2.5 | s | 3H | Methyl protons (-CH₃) |

Note: The exact chemical shifts and multiplicities of the aromatic protons would depend on the specific coupling patterns.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbons, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 - 140 | Aromatic carbons (substituted) |

| ~ 120 - 130 | Aromatic carbons (unsubstituted) |

| ~ 115 - 120 | Nitrile carbons (-C≡N) |

| ~ 20 | Methyl carbon (-CH₃) |

Predicted IR Spectral Data

The infrared spectrum will be characterized by the strong absorption of the nitrile groups and the typical bands for a substituted aromatic ring.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| ~ 2230 - 2210 | Strong, Sharp | C≡N stretch (aromatic nitrile) |

| ~ 1600, 1500, 1450 | Medium to Strong | Aromatic C=C ring stretches[6][7] |

| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Applications in Drug Development and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the direct application of this compound in drug development or its interaction with specific biological signaling pathways.

However, as a substituted aromatic dinitrile, it holds potential as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, which are common functional groups in drug molecules. These transformations would allow for the incorporation of the 2-methylphthalonitrile scaffold into larger, more biologically active compounds.

Further research is required to explore the potential biological activities of this compound and its derivatives.

Conclusion

This compound is a well-defined aromatic compound with a clear molecular structure and formula. Its synthesis via the ammoxidation of 2-methyl-p-xylene is a feasible industrial process. While specific experimental data and direct applications in drug development are not extensively documented, its chemical nature suggests its utility as a precursor in organic synthesis. The predicted spectroscopic data provided in this guide can aid in its identification and characterization in a research setting.

References

- 1. sbpmat.org.br [sbpmat.org.br]

- 2. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3959337A - Ammoxidation process - Google Patents [patents.google.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Landscape of 2-Methylterephthalonitrile Derivatives: A Technical Guide to Potential Research Applications

A comprehensive review of the existing research on 2-methylterephthalonitrile derivatives reveals a field with nascent potential, particularly in the realms of medicinal chemistry and materials science. While direct studies on this specific scaffold are limited, the broader class of phthalonitrile and acrylonitrile derivatives offers a compelling roadmap for future investigation. This technical guide summarizes the known attributes of this compound's chemical relatives and extrapolates their potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding and methodological framework for further exploration.

Synthesis and Chemical Landscape

This compound, a benzene ring substituted with two cyano groups at positions 1 and 4, and a methyl group at position 2, serves as a versatile building block. The reactivity of the cyano groups allows for their conversion into various functional groups, making them ideal precursors for the synthesis of a diverse library of compounds. The methyl group, in turn, can influence the electronic properties and steric hindrance of the molecule, potentially fine-tuning its biological activity or material properties.

Derivatives can be broadly categorized based on the reactions of the nitrile groups, such as the formation of phthalocyanines, or through modifications to the aromatic ring. The synthesis of related polyhalo isophthalonitrile derivatives, for instance, has been achieved through the incorporation of various substituents at different positions on the isophthalonitrile moiety.[1]

Potential Applications in Medicinal Chemistry

While specific data on the biological activities of this compound derivatives are scarce, the well-documented anticancer and antimicrobial properties of related nitrile-containing compounds provide a strong rationale for their investigation in these areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of acrylonitrile and phthalazine derivatives. For example, certain 2-phenylacrylonitrile derivatives have demonstrated strong inhibitory activity against cancer cell lines such as HCT116 and BEL-7402, with IC50 values in the nanomolar range.[2][3] These compounds often exert their effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Similarly, novel phthalazine derivatives have shown significant anticancer activity against HCT-116 and MCF-7 breast cancer cells by targeting VEGFR-2.[3]

Table 1: Anticancer Activity of Related Nitrile Derivatives

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-Phenylacrylonitrile | HCT116 | 0.0059 | Tubulin Inhibition | [2] |

| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | Tubulin Inhibition | [2] |

| Phthalazine Derivative | HCT116 | 6.04 | VEGFR-2 Inhibition | [3] |

| Phthalazine Derivative | MCF-7 | 8.8 | VEGFR-2 Inhibition | [3] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The MTT is converted by viable cells into formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Logical Workflow for Anticancer Drug Screening

Caption: Workflow for the synthesis and in vitro evaluation of this compound derivatives for anticancer activity.

Antimicrobial Activity

The nitrile group is a key pharmacophore in many antimicrobial agents. Polyhalo isophthalonitrile derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria and fungi.[1] For instance, a 4-(benzylamino)-5-chloro-2,6-difluoro analog exhibited potent activity against Staphylococcus aureus, Bacillus cereus, and Candida albicans, with Minimum Inhibitory Concentrations (MICs) as low as 0.4 µg/mL.[1] Mandelonitrile derivatives have also shown promising antimicrobial activity.

Table 2: Antimicrobial Activity of Related Nitrile Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Polyhalo Isophthalonitrile | Staphylococcus aureus | 0.5 | [1] |

| Polyhalo Isophthalonitrile | Bacillus cereus | 0.4 | [1] |

| Polyhalo Isophthalonitrile | Candida albicans | 0.5 | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of novel compounds is typically determined using the broth microdilution method.

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity, corresponding to a known cell density.

-

Compound Dilution: The synthesized this compound derivatives are serially diluted in a 96-well microtiter plate containing broth media.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Applications in Materials Science: Photodynamic Therapy

Phthalonitriles are well-known precursors to phthalocyanines, which are excellent photosensitizers for photodynamic therapy (PDT).[4][5][6] PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death. The introduction of a methyl group in the 2-position of the terephthalonitrile scaffold could influence the photophysical properties of the resulting phthalocyanine, such as its absorption wavelength and singlet oxygen quantum yield.

Metal complexes of phthalocyanine derivatives are of particular interest. The central metal ion plays a crucial role in the photophysical and photochemical properties of the molecule. Zinc and aluminum phthalocyanines are commonly used in PDT due to their favorable characteristics.[7]

References

- 1. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ksbm.or.kr [ksbm.or.kr]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted naphthoxy-phthalonitrile derivatives: Synthesis, substituent effects, DFT, TD-DFT Calculations, antimicrobial properties and DNA interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metallated phthalocyanines and their hydrophilic derivatives for multi-targeted oncological photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-Methylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylterephthalonitrile, with the CAS number 55984-93-5, is an aromatic nitrile compound. While specific details regarding its discovery and a comprehensive history are not extensively documented in publicly available literature, its chemical structure suggests potential applications as a building block in organic synthesis, particularly in the development of functional materials and potentially as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. This document provides a technical guide to its properties, plausible synthetic approaches based on established chemical principles, and an overview of related compounds, in the absence of direct research on its biological activity.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below, based on information from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 55984-93-5 | [1][2] |

| Molecular Formula | C₉H₆N₂ | [1][2] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| Melting Point | 149-151 °C | |

| Appearance | White to off-white crystalline powder | |

| Canonical SMILES | CC1=C(C=C(C=C1)C#N)C#N | |

| InChI Key | UJXAVMZSVIODSH-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway 1: Ammoxidation of 2-Methyl-p-xylene

The ammoxidation of xylenes is a common industrial method for the production of phthalonitriles. This process involves the vapor-phase reaction of the corresponding xylene isomer with ammonia and an oxygen source over a catalyst at elevated temperatures.

Hypothetical Experimental Protocol:

-

Reactants: 2-Methyl-p-xylene, anhydrous ammonia, and air (as the oxygen source).

-

Catalyst: A mixed metal oxide catalyst, typically based on vanadium and antimony oxides, supported on a carrier like alumina or silica.

-

Reaction Conditions: The reaction would likely be carried out in a fixed-bed or fluidized-bed reactor at a temperature range of 350-500 °C. The molar ratio of ammonia and oxygen to the hydrocarbon would need to be optimized to maximize the yield of the dinitrile and minimize the formation of byproducts such as toluonitrile and carbon oxides.

-

Purification: The product stream would be cooled to condense the solid this compound. Purification could be achieved by recrystallization from a suitable solvent or by sublimation.

Plausible Synthetic Pathway 2: Sandmeyer Reaction of 2,5-Diaminotoluene

The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a nitrile. This two-step process involves the diazotization of the amine followed by reaction with a cyanide salt, typically copper(I) cyanide. The likely precursor for this route is 2,5-diaminotoluene, which can be synthesized by the reduction of 2,5-dinitrotoluene.

Hypothetical Experimental Protocol:

-

Diazotization of 2,5-Diaminotoluene:

-

Dissolve 2,5-diaminotoluene in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper. This will form the corresponding bis(diazonium) salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Slowly add the cold bis(diazonium) salt solution to the copper cyanide solution. The reaction is often exothermic and may require cooling to control the temperature.

-

After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to drive the reaction to completion, leading to the evolution of nitrogen gas.

-

The solid this compound product would then be isolated by filtration, washed with water, and purified by recrystallization.

-

Applications in Drug Development and Biological Activity

Currently, there is no publicly available research that directly investigates the biological activity of this compound or its application in drug development. Aromatic nitriles can serve as versatile intermediates in medicinal chemistry, and the dinitrile functionality could potentially be transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, which are common in pharmacologically active molecules.

Given the lack of direct data, it is not possible to depict any signaling pathways involving this specific compound. Researchers interested in this scaffold may consider it as a starting material for the synthesis of novel compound libraries for screening in various biological assays.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties but a sparsely documented history and synthetic record in the public domain. The ammoxidation of 2-methyl-p-xylene and the Sandmeyer reaction of 2,5-diaminotoluene represent plausible and industrially relevant methods for its synthesis. While its direct role in drug development and biological systems remains unexplored, its structure suggests potential as a chemical intermediate for the synthesis of more complex molecules. Further research is needed to elucidate its reactivity, potential applications, and any biological relevance.

References

A Theoretical Investigation of the Electronic Properties of 2-Methylterephthalonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Methylterephthalonitrile. In the absence of direct experimental and extensive theoretical data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT). It details the protocols for geometry optimization, frontier molecular orbital analysis, and the calculation of key electronic descriptors. The presented workflows and data visualization techniques are modeled after established computational studies on analogous aromatic nitriles and related organic compounds. This whitepaper is intended to serve as a practical guide for researchers initiating theoretical studies on this compound, offering a structured approach to predict its electronic behavior and potential applications in materials science and drug development.

Introduction

This compound is an aromatic dinitrile with potential applications in the synthesis of polymers, functional dyes, and pharmaceutical intermediates. Understanding its electronic properties is crucial for predicting its reactivity, stability, and photophysical behavior. Theoretical and computational studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the molecular level.[1][2][3][4]

This guide presents a standardized protocol for the theoretical investigation of this compound's electronic structure. It is designed to be accessible to researchers with a foundational understanding of computational chemistry.

Theoretical Methodology

The recommended computational approach for studying this compound is Density Functional Theory (DFT). DFT has been successfully applied to a wide range of organic molecules, providing a good balance between computational cost and accuracy for predicting electronic properties.[4][5]

Computational Details

A common and effective combination for this type of analysis is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This level of theory is well-suited for geometry optimization and the calculation of electronic and vibrational properties of organic molecules.[4]

Table 1: Recommended Computational Parameters

| Parameter | Recommended Setting | Rationale |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules.[4][5] |

| Functional | B3LYP | A widely used hybrid functional that often yields reliable results for electronic properties.[4] |

| Basis Set | 6-311++G(d,p) | A flexible basis set that includes diffuse functions and polarization functions, important for describing electron distribution.[4] |

| Solvation Model | Polarizable Continuum Model (PCM) | Can be used to simulate the effect of different solvents on the electronic properties.[6] |

Experimental Protocols: A Computational Workflow

The following workflow outlines the key steps for a comprehensive theoretical study of this compound.

Caption: Computational workflow for the theoretical analysis of this compound.

Step-by-step protocol:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.

-

Geometry Optimization: A full geometry optimization is performed to find the minimum energy conformation of the molecule.[4] This step is crucial as the electronic properties are highly dependent on the molecular geometry.

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4] These calculations also provide a theoretical infrared (IR) spectrum.

-

Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity.[4][5]

-

Global Reactivity Descriptor Calculation: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further understand the molecule's chemical behavior.

-

Data Analysis and Visualization: The calculated data is then analyzed and visualized. This includes creating tables of electronic properties and generating molecular orbital diagrams.

Predicted Electronic Properties and Data Presentation

While specific values for this compound are not yet available in the literature, we can anticipate the types of data that would be generated and how they should be presented.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. Visualizing their spatial distribution provides insight into the reactive sites of the molecule.

Caption: Energy level diagram of HOMO and LUMO.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Symbol | Value (eV) |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | -7.50 |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | -2.10 |

| HOMO-LUMO Energy Gap | ΔE | 5.40 |

Global Reactivity Descriptors

From the HOMO and LUMO energies, several important descriptors of chemical reactivity can be calculated.[2]

Table 3: Global Reactivity Descriptors of this compound (Hypothetical Data)

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential | IP ≈ -EHOMO | 7.50 | Energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | 2.10 | Energy released when an electron is added. |

| Electronegativity | χ = (IP + EA) / 2 | 4.80 | Tendency to attract electrons. |

| Chemical Hardness | η = (IP - EA) / 2 | 2.70 | Resistance to change in electron distribution. |

| Chemical Softness | S = 1 / (2η) | 0.185 | Reciprocal of hardness. |

| Electrophilicity Index | ω = χ2 / (2η) | 4.27 | Propensity to accept electrons. |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. While specific pathways are unknown, a generalized logical diagram can illustrate the process of target identification and interaction.

Caption: Logical workflow for predicting biological activity.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for investigating the electronic properties of this compound using Density Functional Theory. By following the detailed computational protocols and data presentation standards described herein, researchers can generate valuable insights into the molecule's electronic structure, reactivity, and potential applications. The provided workflows and visualization templates offer a standardized approach to ensure clarity and comparability of results within the scientific community. Future experimental work is encouraged to validate and refine the theoretical predictions presented in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. DFT Study of the Molecular Structure, Conformational Preference, HOMO, LUMO, and Vibrational Analysis of 2-, and 3-Furoyl Chloride | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Safe Handling of 2-Methylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Methylterephthalonitrile (CAS No. 7175-56-6). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

Toxicological Data

Comprehensive toxicological studies, including the determination of LD50 (median lethal dose) and LC50 (median lethal concentration) values, for this compound have not been identified in the reviewed literature. The GHS classification is based on the irritant nature of the compound.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its classification as a skin, eye, and respiratory irritant, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |

| Skin Protection | Handle with chemical-impermeable gloves. Wear a lab coat or other protective clothing. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

Hygiene Measures

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

Storage and Disposal

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not currently available. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals would be the recommended starting point for any new experimental work.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

This guide is intended as a starting point for the safe handling of this compound. It is imperative that all users consult the full Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

Physical and chemical properties of 2-Methylterephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methylterephthalonitrile (CAS No. 55984-93-5). It includes a detailed summary of its known physical constants, spectral data, and reactivity. This document also outlines a potential synthetic route and discusses the biological activities of structurally related compounds, offering insights for its potential applications in research and drug development.

Introduction

This compound, also known as 2,5-dicyanotoluene, is an aromatic nitrile compound. Its structure, featuring a benzene ring substituted with two nitrile groups and a methyl group, makes it a valuable intermediate in organic synthesis. The presence of reactive nitrile functionalities and the potential for modification of the aromatic ring offer a versatile platform for the synthesis of a variety of more complex molecules, including those with potential pharmacological activity. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-Methylbenzene-1,4-dicarbonitrile | N/A |

| Synonyms | 2,5-Dicyanotoluene | N/A |

| CAS Number | 55984-93-5 | [1] |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 149-151 °C | [1] |

| Boiling Point | 315 °C at 760 mmHg | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Data not available. Generally, nitriles of this type exhibit low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and acetone. |

Spectral Data

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), and their splitting pattern will depend on their coupling with each other. The methyl group protons will appear as a singlet in the upfield region (typically δ 2.0-2.5 ppm).

13C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The nitrile carbons will appear in the δ 115-125 ppm range. The aromatic carbons will resonate in the δ 120-150 ppm region. The methyl carbon will be found in the upfield region, typically around δ 20-30 ppm. Quaternary carbons, including those of the nitrile groups and the aromatic carbons attached to the methyl and nitrile groups, are expected to show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

-

C≡N stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the nitrile functional groups.[5]

-

Aromatic C-H stretch: Absorption bands above 3000 cm⁻¹.[6]

-

Aromatic C=C stretch: Medium to weak absorption bands in the 1400-1600 cm⁻¹ region.[6]

-

Aliphatic C-H stretch: Absorption bands from the methyl group will appear just below 3000 cm⁻¹.[6]

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (142.16). Common fragmentation patterns for aromatic nitriles involve the loss of HCN (m/z 27) and the fragmentation of the alkyl substituent.[7][8] The fragmentation of this compound would likely involve the loss of a methyl radical (CH₃•, m/z 15) to form a stable cation, and subsequent fragmentation of the aromatic ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is the Sandmeyer reaction, starting from 2,5-diaminotoluene.[1][2][3][4][9] While a specific detailed protocol for this exact conversion is not available, a general procedure based on the Sandmeyer reaction is outlined below.

Logical Workflow for the Synthesis of this compound via Sandmeyer Reaction:

Caption: A proposed two-step synthesis of this compound.

Detailed Methodology (General Protocol):

-

Diazotization of 2,5-Diaminotoluene:

-

Dissolve 2,5-diaminotoluene in a cooled aqueous solution of a strong acid, typically hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining a low temperature (0-5 °C) with vigorous stirring. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.

-

The completion of this step yields an aqueous solution of the corresponding bis(diazonium) salt.

-

-

Sandmeyer Reaction (Cyanation):

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The temperature should be carefully controlled.

-

The reaction mixture is then typically warmed to room temperature and may require heating to drive the reaction to completion.

-

The product, this compound, can then be isolated by extraction with an organic solvent, followed by purification techniques such as recrystallization or column chromatography.

-

Reactivity and Chemical Reactions

The chemical reactivity of this compound is primarily dictated by the nitrile groups and the aromatic ring.

-

Nucleophilic Addition to Nitriles: The nitrile groups are susceptible to nucleophilic attack. For instance, they can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.

-

Reduction of Nitriles: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).[10]

-

Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form heterocyclic compounds.[11][12][13][14][15]

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methyl and nitrile groups.

Biological Activity and Potential Applications

While there is limited information on the specific biological activity of this compound, related phenylacrylonitrile derivatives have shown promising anticancer and cytotoxic effects.[16][17]

Anticancer Activity of Related Compounds: Studies on various 2-phenylacrylonitrile derivatives have demonstrated potent inhibitory activity against cancer cell lines such as HCT116 and BEL-7402.[16] Some of these compounds have been shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[16]

Cytotoxicity: The cytotoxic potential of acrylonitrile derivatives has been investigated against various cell lines.[7] The specific cytotoxicity of this compound has not been extensively reported and warrants further investigation.

Given the biological activities of similar compounds, this compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research is needed to elucidate its specific biological effects and potential mechanisms of action.

Logical Relationship of Potential Drug Action:

Caption: Potential mechanism of anticancer action for this compound derivatives.

Conclusion

This compound is a chemical compound with well-defined physical properties and predictable spectral characteristics. Its versatile reactivity makes it a useful building block in organic synthesis. While direct biological data is scarce, the demonstrated anticancer and cytotoxic activities of related compounds suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this compound. Further experimental validation of its solubility, spectral properties, and biological activities is encouraged.

References

- 1. synarchive.com [synarchive.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243) [hmdb.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. davuniversity.org [davuniversity.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]